(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the acrylamide with a chlorophenyl derivative.
Incorporation of the furan ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.
Addition of the thiomorpholine moiety: The final step involves the reaction of the intermediate compound with thiomorpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The thiomorpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
- (E)-3-(2-methylphenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-7,10,14,18H,8-9,11-13H2,(H,21,23)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCWAADYQGIZTF-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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